molecular formula C26H25N3O3S2 B2927710 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-77-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2927710
CAS No.: 892843-77-5
M. Wt: 491.62
InChI Key: MZRDWHNHIVNMEG-UHFFFAOYSA-N
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Description

This compound features a sulfonyl bridge connecting a 3,4-dihydroisoquinoline moiety to a benzamide core, which is further substituted with a 6-isopropylbenzo[d]thiazol-2-yl group. Its molecular formula is C28H26N3O3S2, and its structural uniqueness lies in the combination of the sulfonyl linker and the bulky isopropyl-benzothiazole substituent. These features are hypothesized to enhance target binding affinity, metabolic stability, and selectivity compared to analogs .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-17(2)20-9-12-23-24(15-20)33-26(27-23)28-25(30)19-7-10-22(11-8-19)34(31,32)29-14-13-18-5-3-4-6-21(18)16-29/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDWHNHIVNMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the sulfonation of 3,4-dihydroisoquinoline followed by the reaction with a benzoyl chloride derivative. This process typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the sulfonyl intermediate. Following this step, the intermediate reacts with an isopropylbenzothiazole amine in the presence of a coupling reagent, resulting in the final product.

Industrial Production Methods

In an industrial setting, the synthesis might involve a continuous flow process to ensure high yields and purity. Optimizing reaction conditions, such as temperature, pressure, and the choice of catalyst, is crucial for large-scale production. This can involve automated monitoring systems to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Oxidative reactions, particularly at the isoquinoline ring, can produce various oxidation states.

  • Reduction: : Selective reduction, especially at the sulfonyl group, can yield different reduced forms.

  • Substitution: : Aromatic substitution reactions can modify the benzamide or benzothiazole rings.

Common Reagents and Conditions

Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or methanol are often employed to dissolve the reactants and control reaction rates.

Major Products

Products vary based on the reaction conditions, but can include hydroxylated derivatives from oxidation or amine-substituted compounds from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for more complex molecules, often used in synthetic pathways for pharmaceuticals or materials science.

Biology

Biologically, it may act as a ligand for receptor studies or enzyme inhibition assays, offering insights into its potential as a therapeutic agent.

Medicine

Medically, derivatives of this compound are studied for their potential as drugs, particularly in targeting specific enzymes or receptors in diseases like cancer or neurological disorders.

Industry

Industrially, it might find applications in the creation of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit particular enzymes by binding to their active sites, blocking their function. This inhibition can alter cellular pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Linker Modifications
  • Methylene vs. Sulfonyl Linkers: Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (, Compound 19) use a methylene (-CH2-) linker instead of sulfonyl (-SO2-).
  • Acetamide Linkers: Derivatives like (R)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (, Compound 4a) employ an acetamide spacer. These analogs exhibit high purity (91.6%) and yields (82.6%) but lack the sulfonyl group’s rigidity and polarity .
Substituent Effects
  • Benzothiazole Substituents: The target compound’s 6-isopropyl group on the benzothiazole ring contrasts with substituents like 4-chloro (), 6-methoxy (), or 7-methoxybenzofuran ().
  • Triazole-Thione Cores :
    Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds 7–9) share the sulfonyl group but incorporate a triazole-thione ring. This difference likely alters tautomerism and binding kinetics .

Physicochemical Properties

Compound Molecular Weight Key Features Purity/Yield Reference
Target Compound ~545 (estimated) Sulfonyl linker, 6-isopropyl group N/A
4a () 469.9 Acetamide linker, 4-chloro 91.6% purity, 82.6% yield
B-5 () 298.1 [M+H]+ Methylene linker, 6,7-dimethoxy 79.9% yield
921566-80-5 () 545.6 7-Methoxybenzofuran-thiazole N/A
1322235-78-8 () 615.2 Methoxy, diethylaminoethyl, hydrochloride N/A
  • Solubility and Stability : The hydrochloride salt in ’s compound enhances water solubility, whereas the target compound’s isopropyl group may reduce aqueous solubility but improve membrane permeability .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H22N4O4S
  • Molecular Weight : 494.6 g/mol
  • CAS Number : 851979-84-5

The structure of the compound features a sulfonamide group linked to a dihydroisoquinoline moiety and a benzo[d]thiazole substituent, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases (CA) and acetylcholinesterase (AChE). Studies have shown that derivatives of sulfonamides exhibit significant inhibitory effects on these enzymes, which are crucial in numerous physiological processes and disease states .
  • Antitumor Activity : Research indicates that compounds similar to this one can inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a vital role in cell cycle regulation. Inhibition of CDK4 can lead to reduced proliferation of cancer cells .
  • Antimicrobial Properties : The compound's structural components suggest potential activity against bacterial pathogens, making it a candidate for further exploration as an antimicrobial agent.

Biological Activity Data

Activity TypeTarget/PathogenIC50 (µM)Reference
Enzyme InhibitionhCA I4.07 ± 0.38
Enzyme InhibitionhCA II10.68 ± 0.98
Enzyme InhibitionAChE8.91 ± 1.65
Antitumor ActivityCDK4Potent
Antimicrobial ActivityMycobacterium tuberculosisSignificant

Case Studies

  • Inhibitory Effects on Carbonic Anhydrases : A series of benzamide derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrases I and II (hCA I and hCA II). The results showed that certain derivatives had Ki values in the nanomolar range, indicating potent enzyme inhibition .
  • Antitumor Activity Assessment : A study evaluating the efficacy of similar compounds against various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast cancer models, suggesting that the compound may possess anticancer properties through selective inhibition of CDKs .
  • Antimicrobial Evaluation : The compound was assessed for its activity against Mycobacterium tuberculosis, with several derivatives showing promising results in inhibiting bacterial growth at low concentrations, highlighting its potential as an anti-tubercular agent .

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